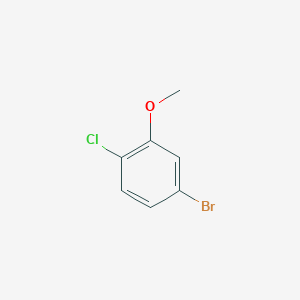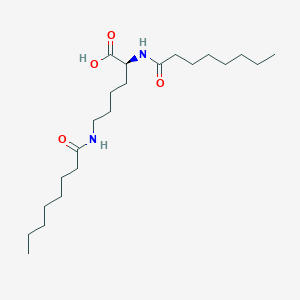
4,4''-Diiodo-p-terphenyl
Vue d'ensemble
Description
4,4''-Diiodo-p-terphenyl is a compound that belongs to the family of terphenyls, which are aromatic hydrocarbons consisting of three benzene rings connected by single carbon-carbon bonds. The specific structure of 4,4''-Diiodo-p-terphenyl includes two iodine atoms substituted at the 4 and 4'' positions of the terphenyl core. This compound is related to other terphenyl derivatives and has been studied for its unique properties and potential applications in various fields, including materials science and organic electronics .
Synthesis Analysis
The synthesis of terphenyl derivatives can be achieved through various methods. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl, which is structurally related to 4,4''-Diiodo-p-terphenyl, was synthesized using a nickel-catalyzed cross-coupling reaction . This method demonstrates the potential for synthesizing substituted terphenyls through catalytic processes. Additionally, the synthesis of 1,4-dipiperazino benzenes, which are chiral terphenyl-type peptide helix mimetics, involves stepwise transition metal-catalyzed N-arylation, indicating the versatility of transition metal-catalyzed reactions in constructing terphenyl scaffolds .
Molecular Structure Analysis
The molecular structure of 4,4''-Diiodo-p-terphenyl is characterized by its planarity and symmetry, as it lies on a center of symmetry in its crystalline form. The iodine atoms are in contact with each other at distances indicative of significant intermolecular interactions . This planar structure is common among terphenyl derivatives, as seen in the isostructural relationship between 4,4''-Diiodo-p-terphenyl and p-diiodobenzene . The presence of iodine atoms likely influences the electronic properties of the molecule due to their heavy atomic weight and polarizability.
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving 4,4''-Diiodo-p-terphenyl, the reactivity of similar compounds can be inferred. For example, the extended viologen mentioned in one study is an example of a terphenyl derivative undergoing reduction to form a neutral molecule with interesting electronic properties . This suggests that 4,4''-Diiodo-p-terphenyl could potentially participate in redox reactions, which might be of interest in the context of organic electronics or materials chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of terphenyl derivatives can vary widely depending on their substitution patterns. For instance, the introduction of fluorine atoms in 4,4''-Difluoro-p-terphenyl affects the molecular properties and phase transitions of the compound . The presence of iodine in 4,4''-Diiodo-p-terphenyl is likely to have a significant impact on its physical properties, such as melting point, solubility, and electronic characteristics. The crystalline structure and intermolecular interactions observed in the compound suggest that it may exhibit unique solid-state properties that could be explored for various applications .
Applications De Recherche Scientifique
Polymer Synthesis
4,4''-Diiodo-p-terphenyl has been utilized in the synthesis of rigid-rod polyamides and polyimides, particularly those containing m-terphenyls in their main chain. These polymers, characterized for their solubility and thermal properties, are significant in materials science. The presence of alkoxyphenyl pendent groups in these polymers enhances their solubility and impacts their thermal stability (Spiliopoulos & Mikroyannidis, 1998).
Organic Synthesis
The compound has been used in organic synthesis, including the versatile preparation of Geländer-type p-terphenyls from diacetylenic precursors. This process demonstrates the utility of 4,4''-Diiodo-p-terphenyl in creating complex organic structures with potential applications in various chemical domains (Modjewski, Lindeman, & Rathore, 2009).
Optoelectronic Materials
Research has shown the potential of 4,4''-Diiodo-p-terphenyl derivatives in creating violet-blue-emitting materials. These materials, which exhibit photoluminescence, are crucial for optoelectronic applications. The polymers formed from these compounds have distinct chromophores due to steric interactions, leading to high photoluminescence quantum yields (Spiliopoulos & Mikroyannidis, 2002).
Optical Devices
4,4''-Diiodo-p-terphenyl is used in optical devices, where its electronic transitions play a crucial role. Studies using synchrotron radiation linear dichroism (SRLD) spectroscopy have explored these transitions, providing insights valuable for applications like wavelength shifters (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).
Nonlinear Optical Properties
The compound has been studied for its third-order nonlinear optical response. Computational analysis using density functional theory (DFT) has shown significant potential in this area, suggesting applications in advanced optical technologies (Adeel et al., 2021).
Ferroelectric Materials
In the field of liquid crystals and ferroelectric materials, derivatives of 4,4''-Diiodo-p-terphenyl have been used as hosts in ferroelectric smectic C devices. The synthesis and liquid crystal properties of these materials, especially when doped with chiral cyanohydrin esters, have shown promising results for electronic display technologies (Gray, Hird, Lacey, & Toyne, 1990).
Safety And Hazards
Orientations Futures
The future directions of research on 4,4’'-Diiodo-p-terphenyl could involve further exploration of its properties and potential applications. For instance, its use in the synthesis of complex organic macromolecules and its role in on-surface self-assembly processes could be areas of interest . Additionally, its potential use in the production of poly(p-phenylene vinylene)- and poly(phenylene ethynylene)-based polymers could be explored .
Propriétés
IUPAC Name |
1,4-bis(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMMWGLDOBFHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393677 | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4''-Diiodo-p-terphenyl | |
CAS RN |
19053-14-6 | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Diiodo-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)




